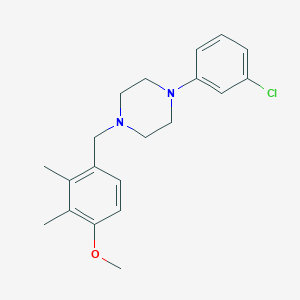
N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, commonly known as compound 1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods.
Mecanismo De Acción
Compound 1 exerts its pharmacological effects by binding to the dopamine D3 receptor and inhibiting its activity. This leads to a decrease in dopamine signaling, which can have downstream effects on various physiological processes. The exact mechanism of action of compound 1 is still being studied, but it is believed to involve the inhibition of G protein signaling and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to modulate the activity of other receptors, such as the sigma-1 receptor. It has also been shown to have effects on the release of various neurotransmitters, such as dopamine and acetylcholine. These effects can have downstream effects on various physiological processes, such as motor function and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound 1 in lab experiments is its selectivity and potency. It has been shown to be a highly selective antagonist of the dopamine D3 receptor, making it a valuable tool for the study of this receptor. However, one of the limitations of using compound 1 is its poor solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of compound 1. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of interest is the study of the downstream effects of compound 1 on various physiological processes, such as cognition and motor function. Additionally, the use of compound 1 in animal models of neurological and psychiatric disorders could provide valuable insights into the role of the dopamine D3 receptor in these disorders.
Métodos De Síntesis
Compound 1 can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorobenzyl chloride with N-benzylpiperidine in the presence of a base. The resulting intermediate is then treated with carboxylic acid to obtain compound 1. Another method involves the reaction of 4-fluorobenzylamine with N-benzylpiperidinecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with a base to obtain compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a tool compound for the study of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that has been implicated in various neurological and psychiatric disorders. Compound 1 has been shown to be a selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for the study of this receptor.
Propiedades
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-8-6-17(7-9-19)15-23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQOPVRHFDMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)